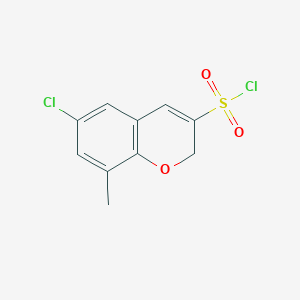

6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride

Description

6-Chloro-8-methyl-2H-chromene-3-sulfonyl chloride (CAS: 1235439-13-0) is a sulfonyl chloride derivative with the molecular formula C₁₀H₈Cl₂O₃S and a molecular weight of 279.14 g/mol . The compound features a chromene backbone substituted with a chlorine atom at position 6, a methyl group at position 8, and a sulfonyl chloride functional group at position 3. Chromene-based sulfonyl chlorides are of interest in organic synthesis due to their reactivity as electrophilic intermediates, particularly in sulfonamide formation and polymer chemistry.

Properties

Molecular Formula |

C10H8Cl2O3S |

|---|---|

Molecular Weight |

279.14 g/mol |

IUPAC Name |

6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride |

InChI |

InChI=1S/C10H8Cl2O3S/c1-6-2-8(11)3-7-4-9(16(12,13)14)5-15-10(6)7/h2-4H,5H2,1H3 |

InChI Key |

FVAAZFVYSNWJJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OCC(=C2)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with a chromene derivative that already contains the desired methyl and chloro substituents on the aromatic ring. The key step is the introduction of the sulfonyl chloride group at position 3 of the chromene ring.

- Starting Material: 6-chloro-8-methylchromene or appropriately substituted chromene derivatives.

- Key Reagent: Chlorosulfonic acid (ClSO₃H) or related sulfonyl chloride reagents for sulfonylation.

- Solvent: Commonly dichloromethane (CH₂Cl₂) or other inert organic solvents.

- Temperature: Low temperature (around 0 °C) to control reaction rate and selectivity.

Sulfonylation Reaction

The principal method involves electrophilic aromatic substitution where chlorosulfonic acid reacts with the chromene substrate to introduce the sulfonyl chloride group at the 3-position of the chromene ring. This reaction is typically carried out under controlled temperature to prevent side reactions.

$$

\text{6-chloro-8-methylchromene} + \text{ClSO}3\text{H} \xrightarrow[\text{0 °C}]{\text{CH}2\text{Cl}_2} \text{this compound}

$$

- The sulfonylation proceeds with high regioselectivity at the 3-position due to the electronic nature of the chromene ring.

- The reaction is quenched and the product is isolated by filtration or extraction, followed by purification.

Alternative Synthetic Routes

While direct sulfonylation is the most common, alternative methods include:

- Multi-component reactions: Chromene derivatives can be synthesized via condensation reactions involving aromatic aldehydes and active methylene compounds (e.g., malononitrile), followed by sulfonyl chloride functionalization.

- One-pot synthesis: Some protocols use one-pot sequential reactions where chromene formation and sulfonyl chloride introduction occur in a single reaction vessel, enhancing efficiency and yield.

- Green chemistry approaches: Solvent-free or aqueous medium reactions have been reported for related chromene sulfonyl chloride derivatives, employing bases like sodium bicarbonate to facilitate sulfonamide formation from sulfonyl chlorides.

Detailed Experimental Procedure (Representative Example)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of 6-chloro-8-methylchromene | Starting from 2-chlororesorcinol and acetylacetone derivatives via Pechmann condensation or Knoevenagel condensation | Formation of the chromene core with chloro and methyl substituents |

| 2. Sulfonylation | Treat 6-chloro-8-methylchromene with chlorosulfonic acid in dichloromethane at 0 °C | Electrophilic substitution introduces sulfonyl chloride at position 3 |

| 3. Workup | Quench reaction, extract product, purify by recrystallization or chromatography | Isolate pure this compound |

Reaction Optimization and Yield

- The sulfonylation is highly sensitive to temperature; maintaining 0 °C prevents over-sulfonation or decomposition.

- Use of dry solvents and inert atmosphere improves yield and purity.

- Typical yields reported are in the range of 70–90% for sulfonyl chloride formation from chromene precursors.

Analytical Data and Characterization

| Property | Data |

|---|---|

| Molecular Weight | 279.14 g/mol |

| Melting Point | Typically 150–160 °C (varies by purity) |

| IR Spectroscopy | Strong S=O stretch (~1350 and 1170 cm⁻¹), C–Cl stretch, aromatic C=C bands |

| NMR Spectroscopy | Characteristic aromatic protons, methyl singlet, sulfonyl chloride influence on chemical shifts |

| Mass Spectrometry | Molecular ion peak at m/z 279 (M⁺) |

Comparative Table of Preparation Methods for Chromene-3-Sulfonyl Chlorides

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct sulfonylation | 6-chloro-8-methylchromene | Chlorosulfonic acid | CH₂Cl₂, 0 °C | 70–90 | Regioselective, commonly used |

| Multi-component synthesis | Aromatic aldehyde + malononitrile + 3-aminophenol | Sulfonyl chloride reagents | Ethanol, reflux, base | 70–90 | Green chemistry, solvent-free |

| One-pot sequential synthesis | Salicylaldehyde + indole + sulfonyl fluoride | Mild conditions, sequential | Room temp to mild heating | 45–94 | Efficient, mild, broad scope |

Summary of Research Findings on Preparation

- The electrophilic sulfonylation of chromene derivatives with chlorosulfonic acid remains the gold standard for preparing this compound due to its high regioselectivity and good yields.

- Advances in green chemistry have introduced solvent-free and aqueous medium methods that improve environmental profiles without sacrificing yield.

- One-pot multi-component reactions provide efficient routes to chromene derivatives, which can be subsequently functionalized to sulfonyl chlorides, streamlining synthesis.

- Analytical characterization confirms the structure and purity of the synthesized compound, critical for its use as a synthetic intermediate.

Chemical Reactions Analysis

6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction:

Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Scientific Research Applications

6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

- Molecular Formula: C₁₁H₈ClNO₃S (inferred from synthesis details) .

- Synthesis : Prepared via chlorosulfonic acid treatment of a benzoindole precursor at 0°C, yielding a moderate 38% after precipitation in ice water. This highlights the sensitivity of sulfonyl chloride formation to reaction conditions .

- The oxo group at position 2 may influence electrophilicity, altering reactivity in nucleophilic substitution reactions.

Tosyl Chloride (p-Toluenesulfonyl Chloride)

- Molecular Formula : C₇H₇ClO₂S.

- Commercial Availability : Widely available due to its utility as a protecting group and activating agent.

- Key Differences: Simpler structure (monosubstituted benzene ring) results in lower molecular weight (190.65 g/mol) and higher volatility. Lacking the chromene ring’s oxygen atom and methyl/chloro substituents, tosyl chloride is less sterically hindered, enabling broader applicability in standard reactions.

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic Acid

- Its synthesis and applications in medicinal chemistry underscore the importance of halogen and substituent positioning in bioactivity .

Physicochemical and Reactivity Comparison

Research and Application Gaps

- Thermal and Solubility Data : Critical properties like melting/boiling points and solubility for this compound are unreported , limiting direct comparisons.

- Reactivity Studies: No evidence details its performance in sulfonylation or polymerization reactions. In contrast, tosyl chloride’s reactivity is well-documented.

- Safety Profile : Hazard statements for the compound are unspecified , whereas tosyl chloride is classified as corrosive (GHS05).

Biological Activity

6-Chloro-8-methyl-2H-chromene-3-sulfonyl chloride is a sulfonyl chloride derivative of chromene, characterized by its unique chromene structure and sulfonyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₀H₈ClO₃S

- Molecular Weight : 244.69 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=CC2=C1OCC(=C2)S(=O)(=O)Cl)Cl

The presence of the sulfonyl chloride functional group enhances the compound's reactivity, making it suitable for various organic synthesis applications and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group facilitates nucleophilic attack by biological molecules, leading to the formation of diverse derivatives that can modulate biological activity. This interaction is crucial in therapeutic applications, particularly in drug development .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15 - 30 | Staphylococcus aureus, Escherichia coli |

| Sulfisoxazole | 10 | Escherichia coli |

| Gentamicin | 5 | Staphylococcus aureus |

The compound exhibited significant antibacterial effects comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Cytotoxicity and Apoptosis

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The MTT assay results indicated that it possesses cytotoxic properties that can induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Fibroblast L929 | >60 | Non-cytotoxic |

| Cancer Cell Line A | 20 | Induces apoptosis |

| Cancer Cell Line B | 15 | Induces apoptosis |

The findings suggest that while the compound is non-toxic to normal fibroblast cells, it can effectively target cancer cells, making it a candidate for further anticancer research .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

- Antibacterial Efficacy : A study involving the synthesis of chromene sulfonamide hybrids demonstrated that compounds derived from 6-chloro-8-methyl-2H-chromene exhibited enhanced antibacterial activity against resistant strains of bacteria .

- Cancer Treatment : In a recent investigation into chromene derivatives, it was found that modifications to the sulfonyl group could significantly increase cytotoxicity against specific cancer cell lines, highlighting the importance of structural variations in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonation of the chromene precursor using chlorosulfonic acid. For example, sulfonyl chlorides are typically synthesized by reacting hydroxyl or amino groups with chlorosulfonic acid under controlled temperatures (0°C to room temperature) to prevent side reactions . Optimization includes slow addition of reagents, temperature modulation, and post-reaction quenching in ice water to isolate the product. Purity can be improved via recrystallization or column chromatography.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to confirm sulfonyl chloride and chromene ring substitution patterns. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., S=O stretches at ~1370 cm⁻¹ and 1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors, as sulfonyl chlorides are moisture-sensitive and may release HCl gas. Store the compound under anhydrous conditions and avoid contact with water or alcohols. In case of exposure, rinse affected areas with copious water and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonyl chloride derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXS can determine bond lengths, angles, and stereochemistry. For sulfonyl chlorides, the orientation of the sulfonyl group relative to the chromene ring is critical for reactivity studies. Crystallization in inert solvents (e.g., dichloromethane/hexane) under controlled evaporation conditions yields suitable crystals .

Q. How can researchers address contradictions in reaction yields when modifying substituents on the chromene ring?

- Methodological Answer : Systematic variation of substituents (e.g., electron-donating vs. electron-withdrawing groups) and analysis via Hammett plots can reveal electronic effects on sulfonation efficiency. Computational modeling (DFT calculations) predicts steric and electronic influences on transition states. Parallel experiments with controlled atmospheres (e.g., argon vs. ambient) isolate moisture sensitivity as a yield-limiting factor .

Q. What strategies improve regioselectivity in sulfonation reactions for chromene derivatives?

- Methodological Answer : Directed ortho-metalation (DoM) or protecting group strategies can guide sulfonation to specific positions. For example, pre-functionalizing the chromene with a directing group (e.g., -OMe) enhances sulfonyl chloride formation at the desired site. Solvent polarity adjustments (e.g., switching from THF to DMF) may also influence reaction pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer : Cross-validate results using multiple techniques (e.g., SCXRD with NMR/FTIR). For unexpected peaks in NMR, consider dynamic effects like rotamers or hydrogen bonding. Computational tools (e.g., Gaussian for NMR chemical shift prediction) reconcile theoretical and observed data. Iterative refinement of synthetic conditions (e.g., reaction time, stoichiometry) minimizes impurities that skew spectral interpretations .

Q. What experimental designs are effective for studying the hydrolytic stability of this compound?

- Methodological Answer : Conduct kinetic studies under varying pH and humidity conditions. Use ¹H NMR to track hydrolysis by monitoring sulfonic acid formation. Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts shelf life. Compare results with structurally similar sulfonyl chlorides to identify trends in hydrolytic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.